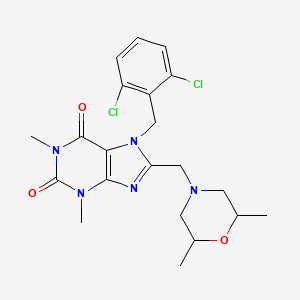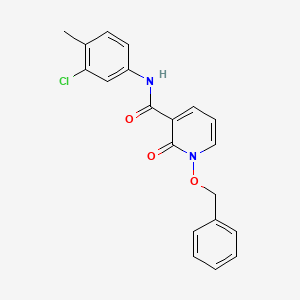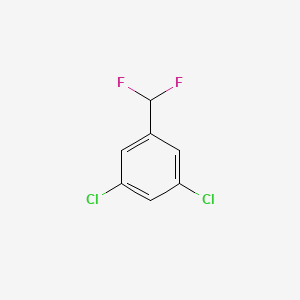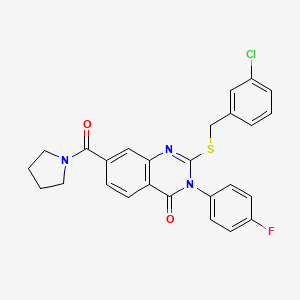amine CAS No. 866017-73-4](/img/structure/B2985342.png)
(Z)-[2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene](methoxy)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine” is a chemical compound with the CAS Number: 866017-73-4. It has a molecular weight of 325.23 and its IUPAC name is (1Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone O-methyloxime .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The InChI code for this compound is 1S/C13H13BrN2OS/c1-9-12(11(8-14)16-17-2)18-13(15-9)10-6-4-3-5-7-10/h3-8,16H,1-2H3 .科学的研究の応用
Photodynamic Therapy Applications
A study on zinc phthalocyanine derivatives, which share a structural motif with (Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine, has shown promising applications in photodynamic therapy for cancer treatment. The synthesized compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Thiazoles and their fused derivatives, structurally related to the compound , have been synthesized and tested for antimicrobial activity. These compounds exhibited in vitro antimicrobial activity against various bacterial and fungal isolates, indicating their potential use in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Vascular Endothelial Growth Factor (VEGF) Signaling Inhibition
Research on compounds such as ZD6474, which inhibits vascular endothelial growth factor signaling, angiogenesis, and tumor growth, suggests potential research applications for similar structured compounds like (Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine in cancer therapy (Wedge et al., 2002).
Electroluminescent Device Properties
A study on Zn(II)‐chelated complexes based on benzothiazole derivatives, which share structural similarities with the compound of interest, has been conducted to investigate their electroluminescent device properties. These complexes exhibit broad emission bands and have demonstrated potential as electron-transporting layer materials in organic light-emitting diodes (OLEDs), suggesting a possible research application for (Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine in the development of OLEDs (Roh et al., 2009).
Anticancer Evaluation
A series of new derivatives, including structural motifs similar to the compound , have been synthesized and tested for their anticancer activity against human cancer cell lines. These compounds showed good to moderate activity, indicating the potential for (Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine and its derivatives to be further researched for anticancer applications (Yakantham, Sreenivasulu, & Raju, 2019).
Safety and Hazards
特性
IUPAC Name |
(Z)-2-bromo-N-methoxy-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-9-12(11(8-14)16-17-2)18-13(15-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQLNEUNNZNSGG-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC)/CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2985261.png)
![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea](/img/structure/B2985262.png)


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2985268.png)

![(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2985270.png)
![N-methyl-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2985272.png)
![3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2985273.png)


![(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2985277.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2985282.png)